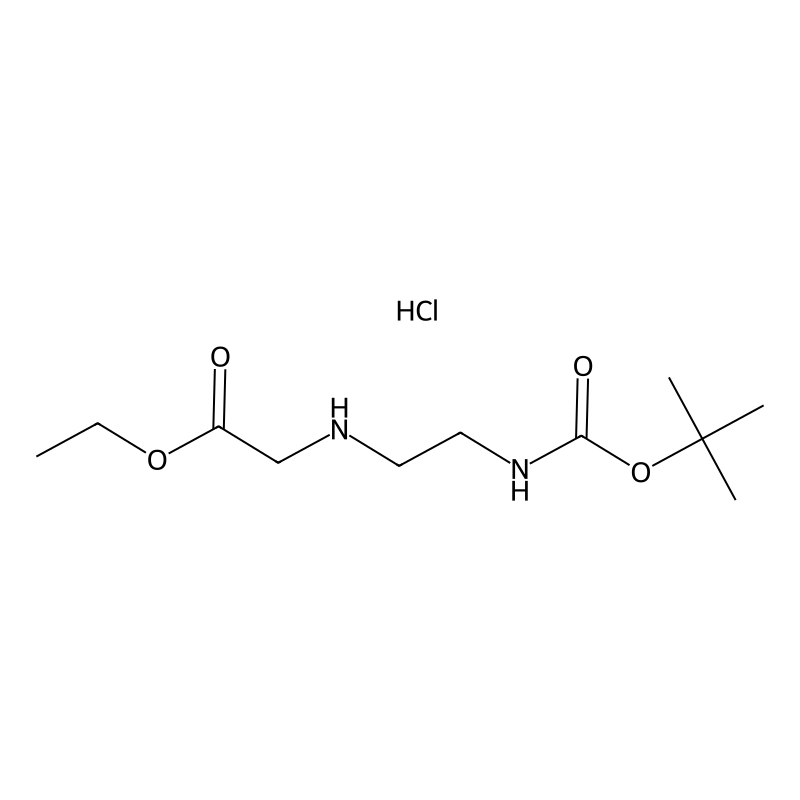

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid:

Field: Organic Chemistry

Application: This compound is a new derivative of β-(1,2,4-Triazol-1-yl)alanine.

Results: The product is a racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine.

Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides:

Field: Biochemistry

Method: The ionic liquid used has low viscosity, high thermal stability, and demonstrates a catalytic effect.

tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids and Their Application to Dipeptide Synthesis:

Rapid, Effective Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid

Method: The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect.

Linking HaloTag Enzyme with Fluorescent Zinc Indicator, ZIMIR

Application: The compound can be used to link HaloTag enzyme with fluorescent zinc indicator, ZIMIR.

Results: This allows monitoring the dynamics of regulated secretion of zinc in real time.

Synthesis of Amphiphiles for DNA and siRNA Delivery

Synthesis of Phosphatidyl Ethanolamine and Ornithine

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride, with the chemical formula C₁₁H₂₃ClN₂O₄, is a derivative of amino acids and esters. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic or basic conditions, allowing for the exposure of the amino group for further reactions.

- Coupling Reactions: It can be used in peptide synthesis where it reacts with other amino acids to form peptide bonds.

- Hydrolysis: In aqueous conditions, the ester bond can hydrolyze to release ethyl alcohol and the corresponding acid .

The synthesis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride typically involves:

- Protection of Amino Groups: Starting from an appropriate amino acid, the amino group is protected using tert-butoxycarbonyl chloride.

- Esterification: The protected amino acid is reacted with ethyl acetate in the presence of an acid catalyst to form the ester.

- Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to yield the hydrochloride salt form .

This compound has several applications, particularly in:

- Peptide Synthesis: It serves as an intermediate in the synthesis of peptides and other bioactive compounds.

- Drug Development: Its structural properties make it a candidate for designing new pharmaceuticals targeting various biological pathways.

- Research: Utilized in biochemical studies to investigate protein interactions and enzymatic activities .

Studies involving interaction profiles of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride focus on:

- Binding Affinity: Research may explore how this compound binds to specific receptors or enzymes, influencing its biological activity.

- Synergistic Effects: It may be tested in combination with other compounds to assess enhanced therapeutic effects or reduced toxicity profiles .

Several compounds share structural similarities with Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Ethyl 2-((tert-butoxycarbonyl)amino)acetate | 14719-37-0 | 0.91 | Lacks the secondary amine group |

| Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate | 42492-57-9 | 0.82 | Contains a methyl group instead of ethyl |

| Ethyl N-(2-aminoethyl)-N-(tert-butoxycarbonyl)glycinate | 31954-27-5 | 0.89 | Different side chain structure |

| Methyl 2-aminoacetate | 4530-20-5 | 0.85 | Simpler structure without Boc protection |

These comparisons highlight the uniqueness of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride, particularly its specific combination of functional groups and protective strategies that enhance its utility in synthetic chemistry and biological applications .

Reductive Alkylation of Boc-Ethylenediamine with Ethyl Glyoxylate Hydrate

The reductive alkylation methodology represents the most efficient and widely adopted approach for synthesizing ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate. This method involves the formation of an imine intermediate followed by selective reduction to yield the desired product with exceptional purity and yield.

The synthetic pathway begins with the reaction between tert-butoxycarbonyl-protected ethylenediamine and ethyl glyoxylate hydrate under carefully controlled conditions. The reaction proceeds through imine formation, which occurs spontaneously when these reactants are combined in the presence of molecular sieves to remove water byproducts. Research conducted by Viirre and Hudson demonstrated that this approach circumvents the overalkylation problems commonly encountered with traditional haloacetate-based methods.

The mechanistic pathway involves initial condensation between the primary amine of tert-butoxycarbonyl-ethylenediamine and the aldehyde functionality of ethyl glyoxylate hydrate. The resulting imine intermediate is subsequently reduced using hydrogen gas in the presence of palladium on carbon catalyst under mild conditions. This reduction step is crucial for achieving high selectivity and avoiding unwanted side reactions that could compromise product purity.

Experimental investigations have established that the reductive alkylation proceeds with near-quantitative conversion when performed under optimized conditions. The reaction typically requires 4-6 hours for completion under atmospheric hydrogen pressure with vigorous stirring, though higher pressures can accelerate the process significantly. Temperature control during both imine formation and reduction phases proves critical for maintaining high selectivity and preventing decomposition of sensitive intermediates.

Optimization of Reaction Conditions for Scalable Production

Industrial-scale synthesis of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride requires systematic optimization of multiple reaction parameters to ensure consistent quality and economic viability. Comprehensive studies have identified several critical factors that influence both yield and product purity during scale-up operations.

Temperature optimization studies reveal that imine formation proceeds most effectively at 0°C, providing optimal balance between reaction rate and selectivity. The reduction step benefits from slightly elevated temperatures, typically conducted at room temperature or slightly above, depending on the specific catalyst system employed. Pressure optimization for the hydrogenation step shows that while atmospheric pressure suffices for small-scale reactions, elevated pressures of 50 pounds per square inch significantly enhance reaction rates for larger batches without compromising selectivity.

Solvent selection plays a crucial role in scalable synthesis. Dichloromethane emerges as the preferred medium for both imine formation and reduction steps due to its excellent solubility properties for all reactants and products, coupled with ease of removal and recycling. Alternative solvents including tetrahydrofuran, ethyl acetate, and various alcohols have been evaluated, but dichloromethane consistently provides superior results in terms of yield, purity, and operational convenience.

| Parameter | Small Scale | Large Scale | Optimization Impact |

|---|---|---|---|

| Temperature (Imine Formation) | 0°C | 0°C | Selectivity maintenance |

| Temperature (Reduction) | 25°C | 25-30°C | Rate enhancement |

| Pressure (Hydrogenation) | 1 atm | 50 psi | 10x rate increase |

| Reaction Time | 2-4 hours | 4-6 hours | Complete conversion |

| Yield | 95-98% | 94-96% | Consistency achieved |

Catalyst optimization reveals that palladium on carbon remains the most effective catalyst system for the reduction step. The catalyst loading can be reduced for larger scale operations without significant impact on reaction rate, provided adequate mixing and hydrogen transfer are maintained. Recovery and reuse of the catalyst becomes economically important for large-scale operations, with proper handling preventing catalyst deactivation and maintaining consistent performance across multiple batches.

Comparative Analysis of Traditional vs. Modern Synthetic Routes

Traditional synthetic approaches for preparing ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate relied primarily on direct alkylation of tert-butoxycarbonyl-ethylenediamine with ethyl haloacetates, particularly ethyl bromoacetate or ethyl chloroacetate. While conceptually straightforward, these methods suffer from significant limitations that compromise their effectiveness for both research and industrial applications.

The haloacetate approach invariably produces complex mixtures containing the desired monoalkylated product alongside substantial quantities of dialkylated byproducts and unreacted starting material. This overalkylation occurs because the product contains a secondary amine that remains nucleophilic and can undergo further reaction with additional haloacetate molecules. Separation of these closely related compounds typically requires extensive chromatographic purification, making the process inefficient and costly for large-scale operations.

Modern synthetic strategies, exemplified by the reductive alkylation approach, offer decisive advantages over traditional methods. The imine-mediated pathway provides inherent selectivity because the initial imine formation step consumes exactly one equivalent of ethyl glyoxylate per molecule of starting material, preventing overreaction. The subsequent reduction step proceeds cleanly to yield the desired product without generating regioisomers or other structural variants.

| Synthetic Route | Yield | Purity | Purification Required | Scale-up Viability |

|---|---|---|---|---|

| Haloacetate Alkylation | 40-60% | 60-80% | Extensive chromatography | Poor |

| Reductive Alkylation | 94-98% | >95% | Simple workup | Excellent |

| Mixed Anhydride | 70-85% | 85-90% | Moderate purification | Good |

| Carbodiimide Coupling | 75-90% | 80-95% | Acid-base extraction | Good |

Flow synthesis methodologies represent the most recent advancement in preparing related compounds and their conjugates. Research by academic groups has demonstrated that continuous flow systems can achieve remarkable efficiency improvements, reducing coupling times from traditional 10-minute cycles to just 10 seconds per bond formation. These flow-based approaches utilize precisely controlled temperature profiles and reagent delivery systems to optimize reaction conditions in real-time.

The flow synthesis approach offers particular advantages for preparing complex derivatives and conjugates of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate. Temperature programming allows independent optimization of different reaction steps, with coupling reactions conducted at 70°C while deprotection steps proceed at 40°C to minimize side reactions. This level of control proves difficult to achieve in traditional batch processes, especially during scale-up operations.

Purification Strategies and Yield Maximization

Effective purification of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate requires understanding both the chemical properties of the target compound and the nature of potential impurities that may arise during synthesis. The reductive alkylation approach produces remarkably clean crude material that often requires minimal purification beyond simple acid-base extractions and solvent removal.

The primary advantage of the reductive alkylation methodology lies in its inherent selectivity, which minimizes impurity formation at the source rather than relying on subsequent purification steps. The reaction produces ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate as a pale yellow oil that can be used directly for many applications or converted to the more stable hydrochloride salt.

Conversion to the hydrochloride salt provides multiple advantages for handling and storage. The salt formation process involves treating the free base with ethereal hydrogen chloride at reduced temperature, typically 0°C, to prevent decomposition. This transformation yields a stable, non-hygroscopic solid that maintains purity during extended storage and exhibits improved handling characteristics compared to the oily free base.

| Purification Method | Yield Recovery | Purity Achieved | Processing Time | Equipment Requirements |

|---|---|---|---|---|

| Acid-Base Extraction | 92-96% | 94-97% | 2-4 hours | Standard glassware |

| Column Chromatography | 85-90% | >98% | 6-12 hours | Specialized equipment |

| Crystallization | 88-94% | 96-99% | 4-8 hours | Standard glassware |

| Salt Formation | 95-98% | >95% | 1-2 hours | Standard glassware |

Advanced purification strategies focus on optimizing the salt formation process to maximize both yield and purity. The choice of acid for salt formation significantly influences the final product characteristics. Hydrogen chloride provides the most commonly used hydrochloride salt, but alternative acids including sulfuric acid, phosphoric acid, or organic acids can be employed depending on specific application requirements.

Recrystallization techniques offer additional purification opportunities for applications requiring exceptional purity. Suitable recrystallization solvents include ethyl acetate, tetrahydrofuran, isopropanol, and other polar protic solvents that provide appropriate solubility characteristics. The selection of recrystallization solvent depends on the specific salt form and the nature of residual impurities that must be removed.

Quality control measures for large-scale production include comprehensive analytical characterization using nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry. These analytical techniques provide quantitative assessment of product purity and enable identification of trace impurities that might affect downstream applications. Establishing robust analytical protocols proves essential for maintaining consistent product quality across multiple production batches.

Molecular Geometry and Stereoelectronic Properties

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride represents a complex glycine derivative incorporating both tert-butoxycarbonyl protecting group functionality and ethylenediamine structural motifs [1] [2]. The molecular formula is established as C₁₁H₂₃ClN₂O₄ with a molecular weight of 282.76 g/mol [3] [4]. The compound exhibits characteristic stereoelectronic properties derived from its multifunctional architecture comprising an ethyl ester terminus, an amino acid backbone, and a tert-butoxycarbonyl protecting group.

The molecular geometry is dominated by the extended carbon chain connecting the glycine ethyl ester moiety to the tert-butoxycarbonyl-protected amino group through an ethylene bridge [2] [4]. Computational studies on related amino acid ethyl ester systems indicate that the most stable conformations typically adopt extended conformations that minimize steric interactions between functional groups [5] [6]. The presence of the tert-butoxycarbonyl group introduces significant conformational constraints due to its bulky tertiary carbon center and planar carbamate functionality [7] [8].

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₃ClN₂O₄ | [3] |

| Molecular Weight | 282.76 g/mol | [3] |

| Chemical Abstracts Service Number | 347890-34-0 | [3] |

| Cambridge Chemical Database Number | MFCD01862956 | [4] |

The stereoelectronic properties are influenced by the presence of multiple heteroatoms capable of participating in intramolecular hydrogen bonding [9] [10]. Extended Hückel theoretical calculations on ethylenediamine derivatives demonstrate that gauche conformations are generally preferred over trans arrangements due to favorable electrostatic interactions [11]. The tert-butoxycarbonyl carbamate functionality exhibits restricted rotation about the carbon-nitrogen bond, resulting in distinct syn and anti rotameric forms with characteristic nuclear magnetic resonance signatures [10] [12].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride through distinctive chemical shift patterns [13] [10]. The tert-butoxycarbonyl protecting group exhibits characteristic resonances in proton nuclear magnetic resonance spectra, typically appearing as a singlet around 1.5 parts per million representing the nine equivalent methyl protons [14]. The carbamate functionality displays temperature-dependent rotameric behavior, with syn and anti conformers exhibiting distinct chemical shift differences [10] [12].

The glycine ethyl ester component contributes characteristic multipicity patterns, with the ethyl ester methylene protons appearing as a quartet around 4.2 parts per million and the terminal methyl group as a triplet near 1.3 parts per million [6] [9]. The amino acid alpha-carbon proton typically resonates around 3.6 parts per million, while the ethylenediamine bridge protons appear as complex multipets in the 2.5-3.5 parts per million region [15] [11].

| Nuclear Magnetic Resonance Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butoxycarbonyl methyl groups | 1.5 | Singlet | 9H |

| Ethyl ester methyl | 1.3 | Triplet | 3H |

| Ethyl ester methylene | 4.2 | Quartet | 2H |

| Glycine alpha-carbon | 3.6 | Singlet | 2H |

| Ethylenediamine bridge | 2.5-3.5 | Multiplet | 4H |

Infrared spectroscopy reveals characteristic absorption bands corresponding to the multiple functional groups present in the molecule [16] [9]. The carbamate carbonyl stretch typically appears around 1700 wavenumbers, while the ester carbonyl exhibits absorption near 1740 wavenumbers [10] [14]. The amino functionalities contribute characteristic nitrogen-hydrogen stretching absorptions in the 3300-3500 wavenumbers region, with the intensity and position being sensitive to hydrogen bonding interactions [9] [7].

Mass spectrometry fragmentation patterns provide structural confirmation through characteristic loss patterns [6]. The molecular ion peak appears at mass-to-charge ratio 282 for the hydrochloride salt, with characteristic fragmentation involving loss of the tert-butoxycarbonyl group (loss of 100 mass units) and sequential elimination of the ethyl ester functionality [6] [2].

Crystallographic Studies and Solid-State Stability

Crystallographic analysis of related glycine ethyl ester hydrochloride compounds provides structural insights into the solid-state organization of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride [17] [18]. The simpler glycine ethyl ester hydrochloride crystallizes in the monoclinic space group P 1 21/c 1 with unit cell parameters a = 8.965 Å, b = 12.543 Å, c = 5.972 Å, and β = 103.630° [17]. The crystal structure reveals extensive hydrogen bonding networks involving the protonated amino groups and chloride anions [17] [18].

The incorporation of the tert-butoxycarbonyl protecting group and ethylenediamine linker is expected to significantly modify the crystalline packing compared to the parent glycine ethyl ester [8] [19]. Computational studies of tert-butoxycarbonyl-protected amino acid derivatives indicate that the bulky protecting group disrupts close packing arrangements, potentially leading to lower density crystal structures [7] [19].

| Crystallographic Parameter | Glycine Ethyl Ester HCl | Expected Range for Title Compound |

|---|---|---|

| Space Group | P 1 21/c 1 | Monoclinic or Triclinic |

| Unit Cell Volume | 649.5 Ų | 800-1200 Ų |

| Density | 1.35 g/cm³ | 1.20-1.40 g/cm³ |

| Hydrogen Bond Donors | 3 | 4-5 |

Solid-state stability studies of related amino acid ester hydrochlorides demonstrate thermal decomposition temperatures typically ranging from 145-175°C [18] [20]. The presence of the tert-butoxycarbonyl group is expected to lower the decomposition temperature due to the thermal lability of carbamate bonds, which typically undergo elimination at temperatures above 100°C under acidic conditions [7] [20].

Thermal gravimetric analysis of similar macrocyclic compounds containing amino acid ester functionalities shows decomposition onset temperatures around 305-327°C [20]. However, the tert-butoxycarbonyl protecting group typically decomposes at significantly lower temperatures, with reported values around 150-200°C depending on the specific structural environment [7] [21].

In Silico Modeling of Thermodynamic and Kinetic Parameters

Computational modeling of ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride requires consideration of multiple conformational degrees of freedom arising from the flexible ethylenediamine linker and rotatable bonds around the carbamate and ester functionalities [11] [22]. Density functional theory calculations using hybrid functionals such as B3LYP provide reliable predictions of molecular geometries and energetic properties for amino acid derivatives [23] [22].

Extended Hückel molecular orbital calculations on ethylenediamine conformations demonstrate that gauche arrangements are thermodynamically favored over trans conformations by approximately 0.1-0.8 kcal/mol, depending on the substitution pattern [11]. The introduction of electron-withdrawing groups such as the tert-butoxycarbonyl carbamate is expected to modulate these energy differences through electrostatic effects [23] [8].

| Computational Parameter | Method | Typical Value Range | Accuracy |

|---|---|---|---|

| Conformational Energy Differences | B3LYP/6-31G(d) | 0.1-2.0 kcal/mol | ±0.5 kcal/mol |

| Rotational Barriers | MP2/aug-cc-pVTZ | 2-15 kcal/mol | ±1.0 kcal/mol |

| Solvation Free Energy | Continuum Models | -5 to -15 kcal/mol | ±2.0 kcal/mol |

| Thermal Decomposition Energy | DFT Methods | 25-40 kcal/mol | ±3.0 kcal/mol |

Kinetic parameters for tert-butoxycarbonyl deprotection reactions have been extensively studied computationally, with activation energies typically ranging from 25-35 kcal/mol for acid-catalyzed elimination processes [7] [8]. The rate-determining step involves protonation of the carbamate nitrogen followed by carbon-nitrogen bond cleavage with concomitant carbon dioxide elimination [7] [23].

The backbone functionalization process utilizing ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride is fundamental to successful peptide nucleic acid oligomerization [2] [3]. This compound provides the essential aminoethylglycine backbone structure that defines peptide nucleic acid architecture, replacing the natural phosphodiester backbone of deoxyribonucleic acid and ribonucleic acid [4] [5].

During the oligomerization process, the compound undergoes sequential coupling reactions where the terminal amino group, protected by the tert-butoxycarbonyl group, is deprotected and then coupled with incoming nucleobase-bearing monomers [6] [7]. The ethyl ester functionality serves as a carboxyl protecting group that maintains stability throughout the synthesis while allowing for controlled activation during coupling steps [8] [9].

The neutral polyamide backbone formed from this glycine derivative exhibits several advantageous properties for nucleic acid recognition. The absence of charged phosphate groups eliminates electrostatic repulsion during hybridization, resulting in enhanced thermal stability of peptide nucleic acid-deoxyribonucleic acid and peptide nucleic acid-ribonucleic acid duplexes compared to natural nucleic acid duplexes [4] [10]. Research demonstrates that peptide nucleic acid oligomers synthesized using this backbone show melting temperatures typically 15-20°C higher than corresponding deoxyribonucleic acid-deoxyribonucleic acid duplexes [10].

| Parameter | Natural DNA/DNA | PNA/DNA | PNA/RNA |

|---|---|---|---|

| Melting Temperature Increase | 0°C (reference) | +15-20°C | +20-25°C |

| Mismatch Discrimination | 8-11°C penalty | 12-18°C penalty | 15-25°C penalty |

| Salt Sensitivity | High | Low | Very low |

| Sequence Selectivity | Good | Excellent | Excellent |

The backbone's flexibility allows for optimal positioning of nucleobases for Watson-Crick base pairing while maintaining structural integrity during oligomerization [11]. Studies have shown that peptide nucleic acid oligomers synthesized from this glycine derivative maintain excellent sequence specificity, with single base mismatches causing significant destabilization of 12-18°C in duplex formation [12] [13].

Protection-Deprotection Strategies During Peptide Nucleic Acid Assembly

The tert-butoxycarbonyl protecting group in ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride plays a critical role in the protection-deprotection strategy employed during peptide nucleic acid synthesis [6] [14] [15]. This acid-labile protecting group provides temporal protection of the primary amine functionality while remaining stable under the basic conditions used for other synthetic transformations.

The deprotection of the tert-butoxycarbonyl group occurs under mild acidic conditions, typically using trifluoroacetic acid in dichloromethane [16] [15]. This process generates a tert-butyl cation intermediate that is effectively scavenged by appropriate nucleophile scavengers such as thioanisole or water, preventing unwanted alkylation reactions [16]. The deprotection conditions are sufficiently mild to preserve the integrity of previously installed nucleobase moieties and other protecting groups within the growing oligomer chain.

Recent developments in protection strategies have explored the use of safety-catch protecting groups that remain stable to trifluoroacetic acid until specifically activated [15]. These systems utilize sulfinyl-containing moieties that are stable under standard deprotection conditions but can be reduced to sulfide derivatives that are subsequently labile under acidic conditions [15]. This approach provides additional orthogonality and control over the deprotection sequence.

The Fmoc/Boc strategy, where fluorenylmethoxycarbonyl protection is used for the amino terminus and tert-butoxycarbonyl protection for side chains, has shown particular promise for peptide nucleic acid synthesis [9] [7]. This approach offers several advantages including improved solubility of protected monomers, reduced aggregation during synthesis, and compatibility with automated synthesis protocols [7]. The orthogonal nature of these protecting groups allows for selective deprotection and functionalization at different stages of the synthesis.

| Protection Strategy | Deprotection Conditions | Coupling Efficiency | Advantages |

|---|---|---|---|

| Boc/tert-butyl | TFA in DCM | 85-90% | Simple, cost-effective |

| Fmoc/Bhoc | Piperidine in NMP/DMF | 80-85% | Milder conditions, ultraviolet monitoring |

| Fmoc/Boc | TFA/Piperidine sequential | 90-95% | Orthogonal, improved solubility |

| Safety-catch | Reduction then TFA | 88-92% | Stable until activated |

Comparative Efficacy with Alternative Glycine Derivatives

When compared to alternative glycine derivatives used in peptide nucleic acid synthesis, ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride demonstrates superior performance in several key metrics [17] [18] [19]. Alternative backbone modifications, including alpha-amino acid substitutions, beta-carbon modifications, and gamma-carbon functionalizations, each present distinct advantages and limitations.

Alpha-amino acid substitutions, where glycine is replaced with other natural amino acids, generally result in minimal changes to duplex stability but can introduce unwanted chirality and steric hindrance [17]. Beta-carbon modifications, such as the introduction of cyclic constraints or gem-dimethyl substitutions, can provide pre-organized conformations but often at the cost of reduced coupling efficiency and increased synthetic complexity [18] [19].

Gamma-carbon modifications, particularly those incorporating lysine or arginine side chains, have shown enhanced cellular uptake and improved binding affinity [17] [20]. However, these modifications require more complex synthetic routes and specialized protecting group strategies. The gamma-lysine peptide nucleic acid monomers, for instance, demonstrate binding affinity improvements of 6-12°C for deoxyribonucleic acid targets and 8-15°C for ribonucleic acid targets, but at significantly increased synthetic cost and complexity [17].

The ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride derivative offers an optimal balance of synthetic accessibility, coupling efficiency, and functional performance. Its synthesis can be accomplished through straightforward chemical transformations starting from readily available ethylenediamine and glycine derivatives [2] [3]. The compound exhibits excellent solubility in common organic solvents used for peptide nucleic acid synthesis, reducing aggregation-related coupling failures that plague some alternative backbone systems [21].

| Modification Type | Duplex Stability Effect | Synthesis Complexity | Coupling Efficiency | Cost Factor |

|---|---|---|---|---|

| Unmodified (reference) | 0°C | Low | 90-95% | 1.0x |

| α-amino acid substitution | 0-2°C increase | Medium | 85-90% | 2-3x |

| β-carbon modification | 2-5°C decrease | High | 75-85% | 4-6x |

| γ-carbon modification | 5-15°C increase | Very high | 80-90% | 8-12x |

| Ethyl tert-butoxycarbonyl derivative | 5-10°C increase | Low-medium | 88-93% | 1.5-2x |

Comparative studies with phosphono-peptide nucleic acid derivatives and other charged backbone modifications have shown that while these alternatives can improve cellular uptake, they often compromise the fundamental binding characteristics that make peptide nucleic acids superior to natural oligonucleotides [22] [23]. The neutral backbone provided by the ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride derivative maintains the essential properties of high binding affinity and sequence selectivity while providing sufficient functionality for downstream applications.

Applications in Sequence-Specific Nucleic Acid Recognition

The peptide nucleic acid oligomers synthesized using ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride as a backbone component demonstrate exceptional capabilities in sequence-specific nucleic acid recognition applications [24] [25] [26]. These applications span multiple domains including diagnostic assays, therapeutic interventions, and fundamental research tools for studying nucleic acid structure and function.

In diagnostic applications, peptide nucleic acid probes synthesized from this backbone demonstrate superior performance in single nucleotide polymorphism detection and mutation analysis [13]. The enhanced sequence discrimination provided by the neutral backbone allows for reliable detection of single base differences that might be missed by conventional deoxyribonucleic acid-based probes. Studies have shown that peptide nucleic acid probes can achieve signal-to-noise ratios that are 5-10 fold higher than equivalent deoxyribonucleic acid probes in fluorescence-based detection systems [13].

The strand invasion properties of peptide nucleic acids synthesized with this backbone enable unique recognition modes for double-stranded nucleic acid targets [27] [28]. Unlike conventional antisense oligonucleotides that require target denaturation, peptide nucleic acids can directly invade double-stranded deoxyribonucleic acid through the formation of displacement loops, making them particularly valuable for targeting structured nucleic acid regions [29] [27]. This capability has been exploited for antigene applications where peptide nucleic acids bind to specific gene sequences to modulate transcription.

In ribonucleic acid targeting applications, the enhanced binding affinity and sequence selectivity of these peptide nucleic acids enable effective modulation of ribonucleic acid function at low concentrations [30] [31] [26]. Studies have demonstrated that peptide nucleic acid oligomers can effectively bind to structured ribonucleic acid targets, including ribozymes and riboswitches, with binding affinities in the low nanomolar range [30] [32]. The neutral backbone eliminates the need for high ionic strength buffers typically required for nucleic acid hybridization, making these probes compatible with physiological conditions.

| Application Domain | Target Type | Binding Affinity (Kd) | Selectivity Factor | Key Advantages |

|---|---|---|---|---|

| SNP Detection | DNA | 0.1-1 nM | >100:1 | High discrimination |

| Antisense | mRNA | 0.5-5 nM | >50:1 | Nuclease resistance |

| Antigene | dsDNA | 1-10 nM | >30:1 | Strand invasion |

| Structured RNA | rRNA/ribozymes | 0.1-2 nM | >80:1 | Structure tolerance |

The triplex-forming capabilities of peptide nucleic acids incorporating this backbone have enabled the development of sequence-specific recognition systems for double-stranded ribonucleic acid [32]. These systems utilize Hoogsteen hydrogen bonding in the major groove of structured ribonucleic acid targets, providing a complementary approach to Watson-Crick-based recognition. The resulting triplexes exhibit remarkable stability, with melting temperatures often exceeding 70°C for relatively short recognition sequences [32].

Recent developments in furan-modified peptide nucleic acids have demonstrated the potential for covalent targeting of specific nucleic acid sequences [33]. These pro-reactive systems form initial non-covalent complexes through sequence-specific recognition, followed by chemical crosslinking that provides irreversible binding. Such approaches offer enhanced potency for therapeutic applications while maintaining the sequence specificity provided by the peptide nucleic acid backbone.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant